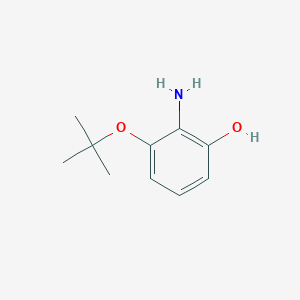

2-Amino-3-(tert-butoxy)phenol

Description

2-Amino-3-(tert-butoxy)phenol is a phenolic derivative characterized by an amino (-NH₂) group at position 2 and a bulky tert-butoxy (-O-C(CH₃)₃) group at position 3 on the aromatic ring. This substitution pattern imparts unique physicochemical properties, such as enhanced steric hindrance and reduced polarity compared to simpler phenolic analogs. Potential applications include its use as an intermediate in pharmaceutical synthesis or in materials science, where the tert-butoxy group may improve solubility in non-polar matrices or modulate reactivity .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,11H2,1-3H3 |

InChI Key |

KCOQFHMGJGZECG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butoxy)phenol typically involves the protection of the hydroxyl group of 2-amino-3-hydroxyphenol using tert-butyl groups. One common method is the reaction of 2-amino-3-hydroxyphenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 or Zn(OAc)2 . The reaction is usually carried out in an organic solvent such as acetone or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(tert-butoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-Amino-3-(tert-butoxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2-Amino-3-(tert-butoxy)phenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-Amino-3-(tert-butoxy)phenol and related compounds:

Physicochemical and Pharmacological Properties

- Steric Effects: The tert-butoxy group in this compound introduces significant steric hindrance, reducing nucleophilic reactivity at the phenolic oxygen compared to compounds with smaller substituents like methoxy (e.g., ). This property may enhance stability in oxidative environments .

- Biological Activity: Levalbuterol-related compounds () demonstrate that tert-butylamino groups enhance metabolic stability and β-adrenergic receptor binding. However, in this compound, the tert-butoxy group’s position on the phenol ring may redirect biological activity compared to side-chain modifications .

Research Findings and Key Insights

Metabolic Stability: Bulky tert-butyl groups, as seen in and , are known to resist enzymatic degradation. This suggests that this compound may exhibit prolonged half-lives in biological systems compared to methoxy or hydroxy analogs .

Synthetic Challenges: The tert-butoxy group’s steric bulk may complicate regioselective functionalization, a challenge less pronounced in Methyldopa’s simpler dihydroxyphenyl system .

Solubility Trade-offs : While the tert-butoxy group enhances lipid solubility, it may reduce aqueous solubility, limiting formulations requiring high bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.